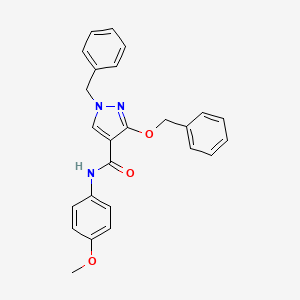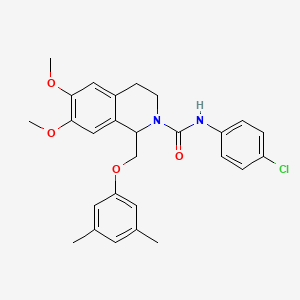![molecular formula C22H21ClFN3O2 B2880747 1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775495-20-9](/img/structure/B2880747.png)
1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine” is a complex organic molecule that contains several functional groups. These include a 2-chlorophenyl group, a 4-fluorophenyl group, a 1,2,4-oxadiazole ring, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The exact structure would depend on the specific synthetic route used and the reaction conditions .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown the synthesis and evaluation of compounds with structural similarities to the one , focusing on their antibacterial potentials. For example, compounds incorporating the 1,3,4-oxadiazole nucleus have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These studies underscore the potential of such compounds as moderate inhibitors against Gram-negative bacteria, with certain derivatives showing notable activity (Iqbal et al., 2017).
Cancer Treatment
Compounds related to "1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" have been investigated for their potential in treating cancer. Specifically, derivatives have been synthesized to inhibit Aurora kinases, which are critical regulators of cell division and have been implicated in cancer progression. These studies provide a foundation for developing new cancer therapies by targeting key molecular pathways (ヘンリー,ジェームズ, 2006).
Neurological Disorders
The compound and its derivatives have been explored for their neurological effects, particularly in modulating cannabinoid receptors. This research has implications for treating various neurological conditions, including pain, addiction, and neurodegenerative diseases. For instance, studies on cannabinoid receptor ligands have investigated their effects on lipid peroxidation and antioxidant defense systems in the brain, suggesting potential therapeutic applications (Tsvetanova et al., 2006).
Antifungal Activity
Similar compounds have been developed as antifungal agents, demonstrating efficacy against various fungal pathogens. This includes research into novel imidazoles with potent oral activity against conditions like vaginal and cutaneous candidosis, highlighting the potential of these compounds in treating fungal infections (Heeres et al., 1979).
Anticancer Agents
Further studies have focused on the synthesis of propanamide derivatives bearing the 4-piperidinyl-1,3,4-oxadiazole nucleus for their anticancer properties. These efforts aim to identify compounds with strong anticancer activities by evaluating their effects on various cancer cell lines, suggesting a promising avenue for developing new anticancer drugs (Rehman et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, it could be further investigated as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied further to better understand its reactivity and potential uses in chemical synthesis .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c23-19-4-2-1-3-17(19)14-21(28)27-11-9-15(10-12-27)13-20-25-22(26-29-20)16-5-7-18(24)8-6-16/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVHGZMUFINBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)
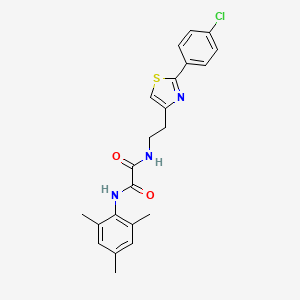
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2880671.png)

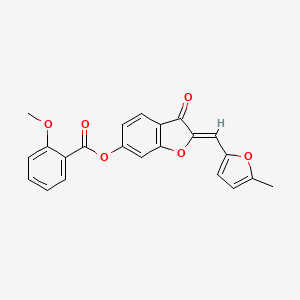

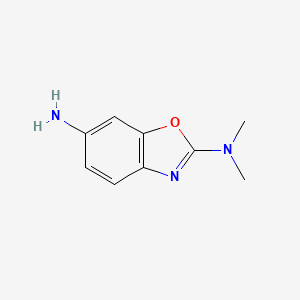
![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)
![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)
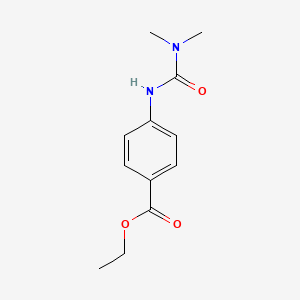
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)
